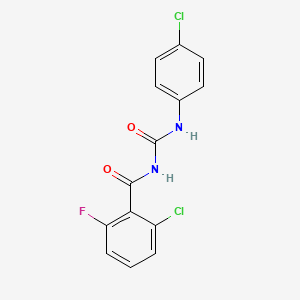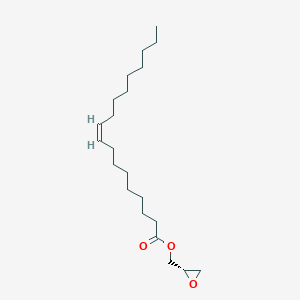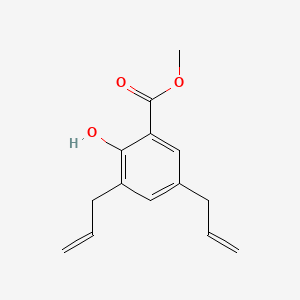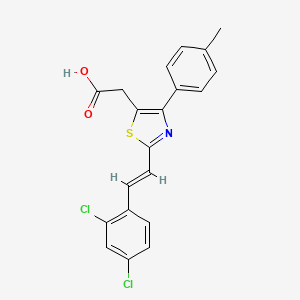
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(2-(diethylamino)ethyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(2-(diethylamino)ethyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives typically involves multi-step processes. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives as starting materials. These derivatives undergo various reactions, such as carbonylation, to form the desired pyrido[2,3-d]pyrimidine-5-carboxylic acid .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of palladium-catalyzed carbonylation reactions. For instance, Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substituting agents: Such as halogens (Cl2, Br2) or nitriles (RCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives include:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial and anticancer activities.
Pyrimidine-4-carboxylic acids: Used as intermediates in various synthetic processes.
Uniqueness
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives are unique due to their specific structural features and diverse biological activities. Their ability to undergo various chemical reactions and their potential therapeutic applications make them valuable compounds in scientific research and industry.
Propiedades
Número CAS |
131448-15-2 |
|---|---|
Fórmula molecular |
C23H29ClN4O4 |
Peso molecular |
461.0 g/mol |
Nombre IUPAC |
ethyl 1-[2-(diethylamino)ethyl]-7-methyl-2,4-dioxo-3-phenylpyrido[2,3-d]pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N4O4.ClH/c1-5-25(6-2)13-14-26-20-19(18(15-16(4)24-20)22(29)31-7-3)21(28)27(23(26)30)17-11-9-8-10-12-17;/h8-12,15H,5-7,13-14H2,1-4H3;1H |
Clave InChI |
PAPOZAVFGOCOFE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=NC(=CC(=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)OCC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


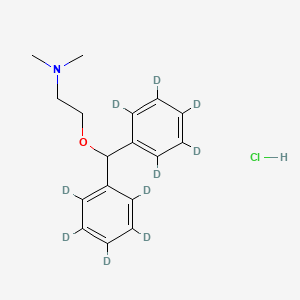
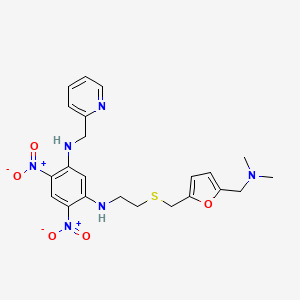
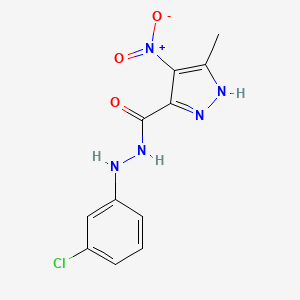
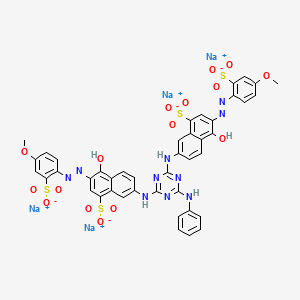
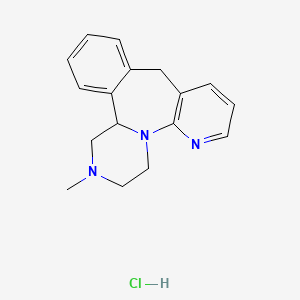
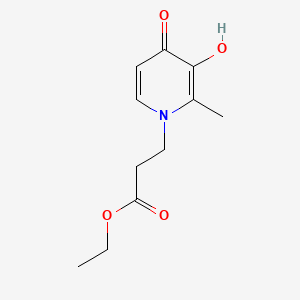
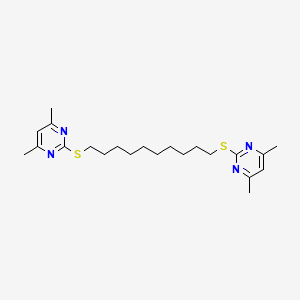
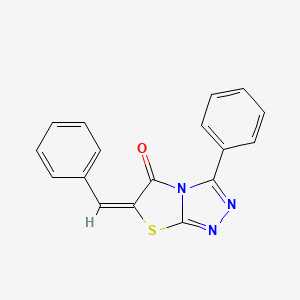
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

